molecular formula C28H16N2O2 B14320078 2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) CAS No. 106184-50-3

2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)

Cat. No.: B14320078
CAS No.: 106184-50-3
M. Wt: 412.4 g/mol
InChI Key: AIUWYCZCLJOKEP-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of naphthalene and phenylene groups in its structure contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous due to its efficiency and the ability to produce a variety of naphthoxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper nitrate has been used as a catalyst in the synthesis of related compounds, which could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoxazole-related bioactive molecules, while substitution reactions can introduce functional groups that enhance the compound’s properties .

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the presence of the oxazole ring can facilitate binding to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

106184-50-3

Molecular Formula

C28H16N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

2-(4-benzo[g][1,3]benzoxazol-2-ylphenyl)benzo[g][1,3]benzoxazole

InChI

InChI=1S/C28H16N2O2/c1-3-7-21-17(5-1)13-15-23-25(21)31-27(29-23)19-9-11-20(12-10-19)28-30-24-16-14-18-6-2-4-8-22(18)26(24)32-28/h1-16H

InChI Key

AIUWYCZCLJOKEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)C5=NC6=C(O5)C7=CC=CC=C7C=C6

Origin of Product

United States

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